2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine
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Overview
Description
2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 4-methyl-1H-pyrazol-1-yl groups at the 2 and 6 positions. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. These complexes often exhibit interesting properties such as spin-crossover behavior, making them valuable in materials science and molecular electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 4-methylpyrazole in the presence of a base. One common method includes the use of potassium tert-butoxide in dry and degassed dimethyl sulfoxide (DMSO) at elevated temperatures (around 140°C) for 24 hours . The reaction yields a suspension that is then purified to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Coordination Reactions: It forms complexes with transition metals such as iron, cobalt, and platinum
Substitution Reactions: The pyrazolyl groups can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts such as iron(II) perchlorate or cobalt(II) chloride in solvents like acetone or methanol.
Substitution Reactions: May involve reagents like halopyridines and bases such as potassium tert-butoxide in solvents like DMSO.
Major Products:
Coordination Complexes: These include iron(II) and cobalt(II) complexes that exhibit spin-crossover behavior.
Substituted Derivatives:
Scientific Research Applications
2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms of the pyrazolyl and pyridine rings, forming stable complexes. These complexes can exhibit spin-crossover behavior, where the spin state of the metal ion changes in response to external stimuli such as temperature or pressure . This property is exploited in the development of molecular switches and memory devices.
Comparison with Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Similar structure but with imidazole groups instead of pyrazole.
2,6-Bis(1H-pyrazol-1-yl)pyridine: Lacks the methyl groups on the pyrazole rings.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains triazole groups instead of pyrazole.
Uniqueness: 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of methyl groups on the pyrazole rings, which can influence its electronic properties and steric effects. This can lead to differences in coordination behavior and the stability of the resulting metal complexes compared to its analogs .
Properties
IUPAC Name |
2,6-bis(4-methylpyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-10-6-14-17(8-10)12-4-3-5-13(16-12)18-9-11(2)7-15-18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSOAKZUUMLNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=CC=C2)N3C=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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